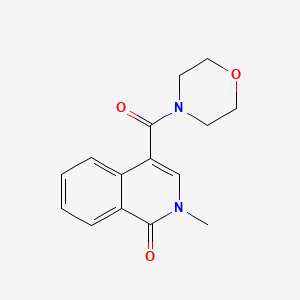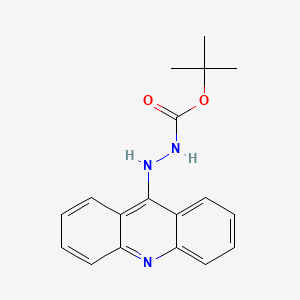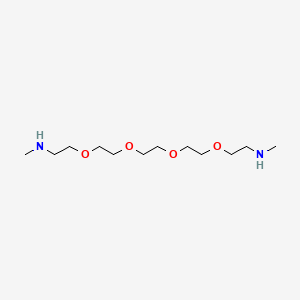
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H7N5O3 It is known for its unique structure, which includes a benzoxazole ring substituted with a nitro group and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine typically involves the reaction of 5-nitro-1,3-benzoxazole with guanidine under specific conditions. One common method involves the use of hydrazine hydrate in ethanol as a solvent, with the reaction mixture being refluxed for several hours . The reaction conditions, such as temperature and time, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-Amino-1,3-benzoxazol-2-yl)guanidine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The guanidine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Amino-1,3-benzoxazol-2-yl)guanidine: Similar structure but with an amino group instead of a nitro group.
1-(5-Nitro-1,3-benzothiazol-2-yl)guanidine: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
1-(5-Nitro-1,3-benzoxazol-2-yl)guanidine is unique due to the presence of both a nitro group and a guanidine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
337494-25-4 |
|---|---|
Fórmula molecular |
C8H7N5O3 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-(5-nitro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7N5O3/c9-7(10)12-8-11-5-3-4(13(14)15)1-2-6(5)16-8/h1-3H,(H4,9,10,11,12) |
Clave InChI |
NIFGELXGXJWBEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)N=C(N)N |
Solubilidad |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
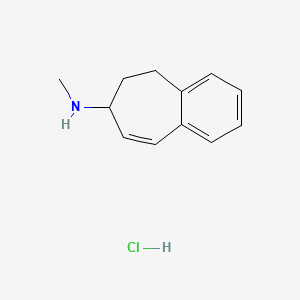
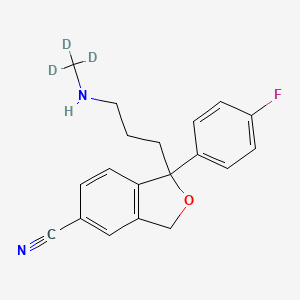
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
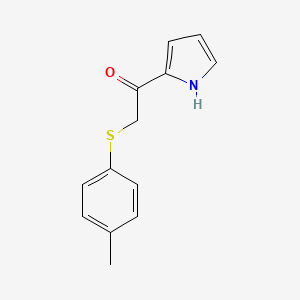
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
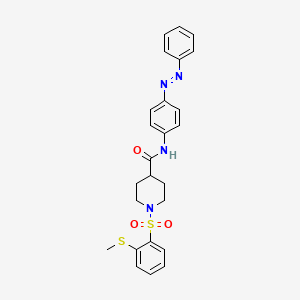
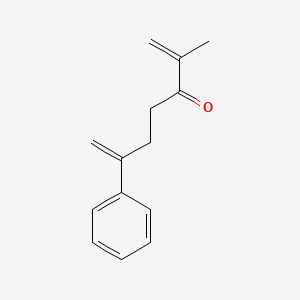

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
